2-Hydroxycinnamaldehyde

Descripción general

Descripción

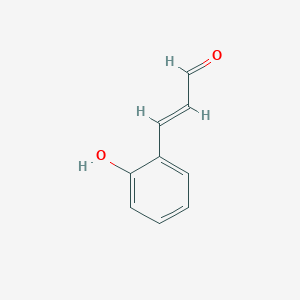

2-Hydroxycinnamaldehyde is a naturally occurring compound isolated from the bark of Cinnamomum cassia. It is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound has a molecular formula of C9H8O2 and is characterized by the presence of a hydroxyl group attached to the cinnamaldehyde structure.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Hydroxycinnamaldehyde can be synthesized through various methods. One common approach involves the coupling of 4-hydroxycinnamic acids with N,O-dimethylhydroxylamine, followed by selective reduction with diisobutylaluminum hydride . This method does not require a controlled atmosphere or chromatographic purification, making it convenient for synthetic chemists.

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as the bark of Cinnamomum cassia. The extraction process includes solvent extraction, followed by purification steps to isolate the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydroxycinnamaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cinnamic acid derivatives.

Reduction: Reduction reactions can convert this compound to cinnamyl alcohol derivatives.

Substitution: The hydroxyl group allows for substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products:

Oxidation: Cinnamic acid derivatives.

Reduction: Cinnamyl alcohol derivatives.

Substitution: Various substituted cinnamaldehyde derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

HCA has demonstrated significant anticancer effects across various cancer types. It operates through multiple mechanisms, including the modulation of key signaling pathways and induction of apoptosis.

Case Studies

- A study on human promyelocytic leukemia HL-60 cells showed that HCA induced apoptosis through mitochondrial pathways and activation of the JNK signaling pathway .

- In vivo experiments demonstrated that HCA administration significantly inhibited tumor growth in xenograft models .

Anti-inflammatory Effects

HCA exhibits potent anti-inflammatory properties, making it a candidate for treating inflammatory diseases such as ulcerative colitis and psoriasis.

Case Studies

- In a study involving mice with imiquimod-induced psoriasis, HCA treatment resulted in significant amelioration of skin lesions and inflammation .

- Research on ulcerative colitis indicated that HCA administration reduced disease severity by protecting the intestinal mucosal barrier through STAT3 modulation .

Gastrointestinal Health

HCA has been shown to improve gastrointestinal health by alleviating conditions such as colitis.

Case Studies

- A study highlighted that HCA significantly alleviated symptoms and histological damage in models of colitis by restoring mucosal barrier function .

Antifungal Activity

Emerging research suggests that HCA may also possess antifungal properties.

Mecanismo De Acción

The mechanism of action of 2-Hydroxycinnamaldehyde involves multiple molecular targets and pathways:

Comparación Con Compuestos Similares

2-Hydroxycinnamaldehyde is part of a group of cinnamaldehyde analogues, including:

Trans-cinnamaldehyde: Known for its antimicrobial and anti-inflammatory properties.

2-Benzoyloxycinnamaldehyde: Exhibits potent anticancer activities and is used in clinical trials.

Uniqueness: this compound stands out due to its hydroxyl group, which enhances its reactivity and allows for a broader range of chemical modifications and biological activities compared to its analogues .

Actividad Biológica

2-Hydroxycinnamaldehyde (HCA), a phenolic compound derived from the bark of Cinnamomum cassia, has garnered significant attention in recent years due to its diverse biological activities, particularly in cancer research. This article explores the various biological effects of HCA, focusing on its antitumor, anti-inflammatory, and antioxidant properties, along with relevant case studies and research findings.

Chemical Structure and Properties

HCA is characterized by its chemical structure, which includes a hydroxyl group (-OH) at the 2-position of the cinnamaldehyde backbone. This structural feature contributes to its biological activity. The compound has been noted for its ability to interact with various cellular pathways, making it a subject of interest in pharmacological studies.

HCA exhibits potent antitumor effects through several mechanisms:

- Inhibition of STAT3 Pathway : HCA has been identified as a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) pathway, which is frequently activated in many cancers. In studies involving DU145 prostate cancer cells, HCA inhibited both constitutive and inducible STAT3 activation by directly binding to STAT3, preventing its phosphorylation and nuclear translocation . This action led to decreased expression of anti-apoptotic genes and cell cycle regulators.

- Induction of Apoptosis : HCA induces apoptosis in various cancer cell lines by promoting the generation of reactive oxygen species (ROS), which further inhibits STAT3 activity. The apoptosis mechanism is characterized by DNA fragmentation and activation of caspases .

- Cell Cycle Arrest : Research indicates that HCA causes cell cycle arrest at the G0/G1 phase, effectively halting proliferation in cancer cells .

Case Studies

- Head and Neck Cancer : A study demonstrated that HCA significantly inhibited cell proliferation in human head and neck cancer cells, with IC50 values ranging from 30 to 50 μM. Treatment with 50 μM HCA reduced cell viability dramatically .

- Prostate Cancer : In DU145 cells, HCA treatment resulted in a dose-dependent decrease in cell viability and increased apoptosis rates after 24 hours .

Anti-inflammatory Effects

HCA also exhibits anti-inflammatory properties by modulating various inflammatory pathways:

- JNK Pathway Inhibition : Studies have shown that HCA can inhibit the c-Jun N-terminal kinase (JNK) pathway, leading to reduced AP-1 transcriptional activity. This inhibition plays a crucial role in mitigating inflammation-related processes within tumor microenvironments .

Antioxidant Properties

HCA is recognized for its antioxidant capabilities, which are essential for protecting cells from oxidative stress:

- ROS Scavenging : The compound has been shown to scavenge ROS effectively, contributing to its protective effects against oxidative damage in cells .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities of this compound:

| Activity | Mechanism | Cell Line/Model | Outcome |

|---|---|---|---|

| Antitumor | Inhibition of STAT3; induction of apoptosis | DU145 prostate cancer cells | Reduced cell proliferation; increased apoptosis |

| Antitumor | Cell cycle arrest at G0/G1 phase | Head and neck cancer cells | Significant reduction in cell viability |

| Anti-inflammatory | Inhibition of JNK pathway | Various cancer models | Decreased inflammatory markers |

| Antioxidant | ROS scavenging | Various cell lines | Protection against oxidative stress |

Propiedades

IUPAC Name |

(E)-3-(2-hydroxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-7,11H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDNZCQPDVTDET-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295133 | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60125-23-7, 3541-42-2 | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60125-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamaldehyde, o-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003541422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 - 132 °C | |

| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.